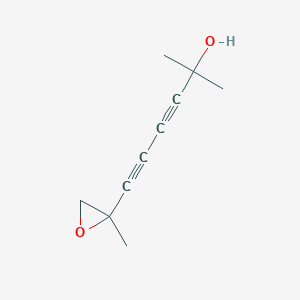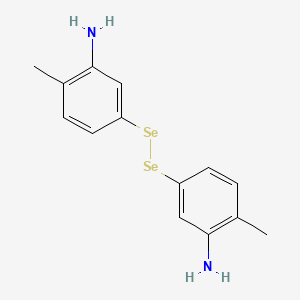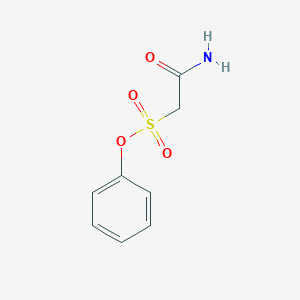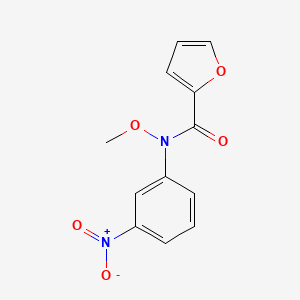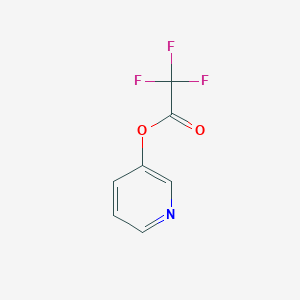
Pyridin-3-yl trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-3-yl trifluoroacetate is an organic compound that features a pyridine ring substituted with a trifluoroacetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyridin-3-yl trifluoroacetate typically involves the reaction of pyridin-3-ol with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The general reaction scheme is as follows:
Pyridin-3-ol+Trifluoroacetic anhydride→Pyridin-3-yl trifluoroacetate+Acetic acid
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Pyridin-3-yl trifluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Pyridin-3-yl trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be employed in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of pyridin-3-yl trifluoroacetate involves its ability to act as an electrophile in various chemical reactions. The trifluoroacetate group is highly electron-withdrawing, which makes the pyridine ring more susceptible to nucleophilic attack. This property is exploited in many synthetic applications to introduce functional groups into the pyridine ring.
Comparación Con Compuestos Similares
3-(Trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoroacetate group.
Pyridin-3-yl acetate: Similar but with an acetate group instead of a trifluoroacetate group.
Uniqueness: Pyridin-3-yl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in reactions where strong electron-withdrawing effects are desired.
Propiedades
Número CAS |
51998-03-9 |
|---|---|
Fórmula molecular |
C7H4F3NO2 |
Peso molecular |
191.11 g/mol |
Nombre IUPAC |
pyridin-3-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)6(12)13-5-2-1-3-11-4-5/h1-4H |
Clave InChI |
JHSCHIBSAWQWRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)OC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




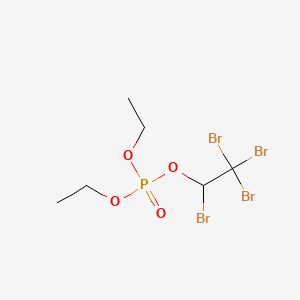
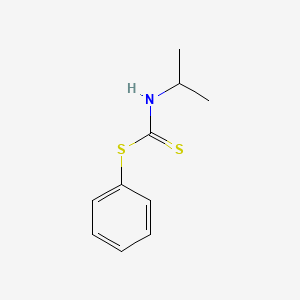
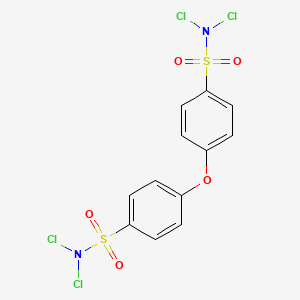
![1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan](/img/structure/B14651430.png)
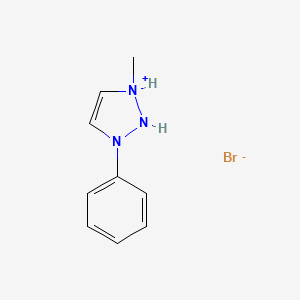


![[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol](/img/structure/B14651453.png)
